molecular formula C21H22Cl2N4OS B4879690 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B4879690
M. Wt: 449.4 g/mol
InChI Key: XDDPGNSAHJDXES-UHFFFAOYSA-N
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Description

2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Dichlorophenyl Group: This step involves the substitution of hydrogen atoms on the triazole ring with a 3,4-dichlorophenyl group using a halogenation reaction.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with the triazole ring.

    Formation of the Acetamide Linkage: The final step involves the reaction of the sulfanyl-triazole intermediate with an acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorophenyl group, potentially leading to the formation of less complex derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the dichlorophenyl group, where halogens can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and dehalogenated phenyl compounds.

    Substitution: Functionalized phenyl derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole-based molecules in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. The presence of the triazole ring and dichlorophenyl group suggests it may exhibit antifungal, antibacterial, or anticancer properties.

Industry

In industrial applications, the compound is studied for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The dichlorophenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide
  • 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methyl)phenyl]acetamide

Uniqueness

Compared to similar compounds, 2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide is unique due to the specific combination of its functional groups. The presence of the ethyl group on the triazole ring and the isopropyl group on the phenyl ring may confer distinct chemical and biological properties, such as enhanced stability, reactivity, or binding affinity.

Properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4OS/c1-4-27-20(14-9-10-16(22)17(23)11-14)25-26-21(27)29-12-19(28)24-18-8-6-5-7-15(18)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDPGNSAHJDXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(C)C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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